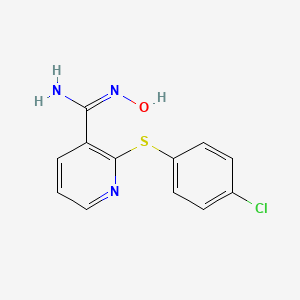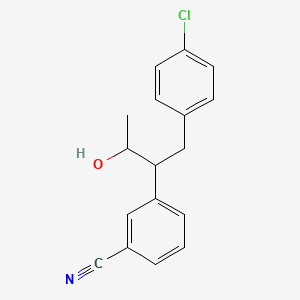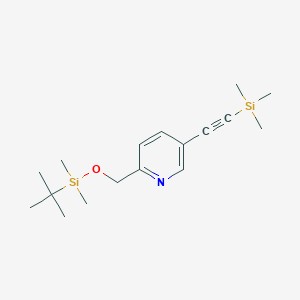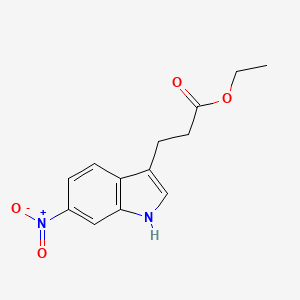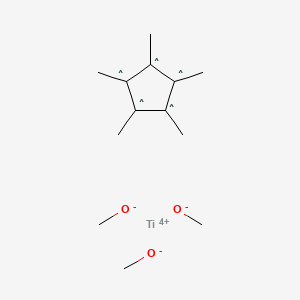![molecular formula C10H12N6 B13725445 N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. Triazine compounds are widely used in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine involves the reaction of 3-aminopyridine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized with hydrazine hydrate to yield the final product . The reaction conditions typically involve heating the mixture to reflux temperatures and maintaining the acidic environment to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of catalysts and solvents that can be easily recycled contributes to the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in the synthesis of other triazine derivatives.
Reduction: Reduction reactions can convert the triazine ring to more saturated structures, altering the compound’s chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include N-oxides, reduced triazine derivatives, and substituted triazine compounds. These products have various applications in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N6-[1-(2-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine
- N6-[1-(4-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine
- N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine N-oxide
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and reactivity, making it a valuable intermediate in the synthesis of various derivatives .
Eigenschaften
Molekularformel |
C10H12N6 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
6-N-(1-pyridin-3-ylethyl)-1,2,4-triazine-3,6-diamine |
InChI |
InChI=1S/C10H12N6/c1-7(8-3-2-4-12-5-8)14-9-6-13-10(11)16-15-9/h2-7H,1H3,(H,14,15)(H2,11,13,16) |
InChI-Schlüssel |
BYTPFSOZIJWBKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=CC=C1)NC2=CN=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


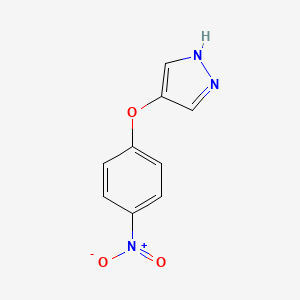
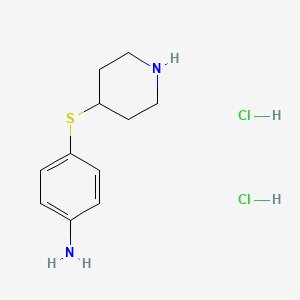

![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)
![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)



